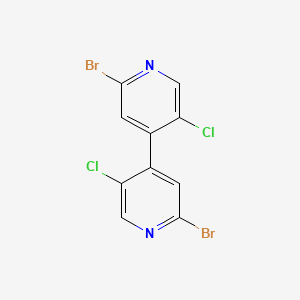

2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine

Description

Significance of Bipyridine Scaffolds in Contemporary Chemical Research

Bipyridine scaffolds, consisting of two interconnected pyridine (B92270) rings, are of paramount importance in contemporary chemical research. The 2,2'-bipyridine (B1663995) isomer, in particular, is widely recognized for its ability to act as a robust bidentate chelating ligand, forming stable complexes with a vast array of metal ions. mdpi.com These metal complexes are central to numerous applications, including transition-metal catalysis, the development of photosensitizers for solar energy conversion, and the creation of luminescent materials for organic light-emitting diodes (OLEDs). mdpi.comossila.com

Beyond the 2,2'-isomer, the 4,4'-bipyridine (B149096) framework serves as a crucial building block in supramolecular chemistry and materials science. mdpi.comnih.gov Its linear geometry makes it an ideal linker for constructing metal-organic frameworks (MOFs) and coordination polymers. mdpi.com Furthermore, derivatives of 4,4'-bipyridine are precursors to viologens, redox-active compounds used in electrochromic devices. mdpi.comnih.gov The versatility of the bipyridine core, which allows for systematic functionalization, has also led to its incorporation into biologically active molecules and pharmaceuticals. nih.gov

Overview of Halogenation Patterns and Positional Isomerism in Bipyridine Derivatives

Halogenation is a powerful strategy for modifying the properties of bipyridine scaffolds. The introduction of halogen atoms (F, Cl, Br, I) at specific positions can profoundly influence the molecule's steric and electronic characteristics. Halogenated bipyridines are often not the final product but serve as versatile intermediates for further functionalization through cross-coupling reactions like Suzuki, Stille, and Sonogashira reactions. researchgate.net This allows for the precise installation of a wide range of functional groups.

Positional isomerism, which describes the different possible arrangements of substituents on the bipyridine core, is critical in determining the final properties of the molecule and its derivatives. For instance, the distinction between a 2,2'-bipyridine and a 4,4'-bipyridine leads to fundamentally different coordination geometries. mdpi.com Similarly, the placement of halogen substituents dictates their chemical reactivity and steric influence. Bulky substituents, such as bromine or iodine, placed at the 2,2'- and 6,6'-positions (ortho to the inter-ring bond) can restrict the rotation around the C-C single bond connecting the two pyridine rings. When this rotational barrier is high enough to allow for the isolation of stable conformers, the phenomenon is known as atropisomerism, leading to a form of axial chirality. mdpi.comprinceton.edu

Unique Structural and Electronic Attributes of 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine

This compound is a polyhalogenated derivative of the 4,4'-bipyridine scaffold. Its specific substitution pattern imparts a unique combination of structural and electronic features.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1227402-61-0 |

| Molecular Formula | C₁₀H₄Br₂Cl₂N₂ |

| Molecular Weight | 382.86 g/mol |

| Appearance | Solid |

Note: Data sourced from chemical supplier catalogs. achemblock.combldpharm.com

Structural Attributes: The most significant structural feature of this molecule is the presence of bulky bromine atoms at the 2- and 2'-positions. These positions are directly adjacent to the C4-C4' bond that links the two pyridine rings. This arrangement introduces substantial steric hindrance, which severely restricts free rotation around the central bond. Consequently, the molecule is forced into a non-planar conformation, making it a classic example of an atropisomeric scaffold. mdpi.com This locked conformation is the basis for its potential use in creating chiral molecules.

Electronic Attributes: Both chlorine and bromine are highly electronegative and act as electron-withdrawing groups. With four such halogens, the entire bipyridine system becomes highly electron-deficient. ossila.com This pronounced electron-poor character influences its reactivity, making the pyridine rings less susceptible to electrophilic substitution and more amenable to nucleophilic attack or organometallic functionalization. The electron-deficient nature is also a key attribute for its potential use in materials science, where such properties are desirable for electron-accepting or electron-transporting materials. ossila.com

Academic Research Trajectories and Objectives Related to this compound

While direct research publications on this compound are limited, extensive studies on its close isomer, 2,2'-dichloro-5,5'-dibromo-4,4'-bipyridine , provide a clear indication of its intended academic and synthetic utility. researchgate.netacs.org The primary research objective for these tetra-halogenated 4,4'-bipyridines is their use as achiral precursors for the synthesis of novel, axially chiral bipyridine derivatives. mdpi.com

The typical research trajectory involves a multi-step process:

Desymmetrization: The synthetic strategy begins with the achiral, polyhalogenated starting material. A regioselective reaction, such as a chlorine-directed deprotolithiation at one of the 3-positions, is performed to break the molecule's symmetry. acs.org

Functionalization: The newly formed reactive site is then trapped with an electrophile, introducing a new substituent onto the bipyridine core. This step locks the atropisomeric configuration, yielding a chiral, non-racemic product. researchgate.netacs.org

Application: The resulting chiral, polyhalogenated bipyridines are valuable targets for several advanced applications. Their well-defined three-dimensional structures make them promising candidates for use as ligands in asymmetric catalysis, as chiral building blocks for supramolecular structures and MOFs, and in the development of materials for enantioselective separations. mdpi.comresearchgate.net

In essence, the academic interest in this compound and its isomers lies in leveraging their unique, sterically hindered, and electron-deficient nature as a platform to generate sophisticated molecules with controlled chirality and functionality.

Table 2: Research Applications of Polyhalogenated 4,4'-Bipyridine Scaffolds

| Research Area | Objective | Key Feature Utilized |

| Asymmetric Catalysis | To create chiral ligands that can induce enantioselectivity in chemical reactions. | Atropisomeric chirality. |

| Materials Science | To design chiral Metal-Organic Frameworks (MOFs) for enantioselective separation or sensing. | Rigid, chiral, and linking geometry. |

| Supramolecular Chemistry | To build complex, three-dimensional molecular architectures with defined shapes and cavities. | Sterically demanding and predictable geometry. |

| Medicinal Chemistry | To explore the biological activity of structurally unique and conformationally restricted molecules. | Defined spatial arrangement of functional groups. |

Structure

3D Structure

Properties

Molecular Formula |

C10H4Br2Cl2N2 |

|---|---|

Molecular Weight |

382.86 g/mol |

IUPAC Name |

2-bromo-4-(2-bromo-5-chloropyridin-4-yl)-5-chloropyridine |

InChI |

InChI=1S/C10H4Br2Cl2N2/c11-9-1-5(7(13)3-15-9)6-2-10(12)16-4-8(6)14/h1-4H |

InChI Key |

JJVZCGUCTJCBOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1Br)Cl)C2=CC(=NC=C2Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dibromo 5,5 Dichloro 4,4 Bipyridine

Precursor Synthesis and Strategic Halogenation Approaches

This strategy involves the initial synthesis of a bipyridine scaffold, which is subsequently functionalized with the desired halogen atoms at specific positions. The sequence and methods of halogenation are critical to achieving the target substitution pattern.

Regioselective Bromination of Bipyridine Derivatives

The introduction of bromine atoms at the 2,2'-positions of a 5,5'-dichloro-4,4'-bipyridine precursor is a challenging step. Direct electrophilic bromination of the bipyridine ring typically occurs at positions with higher electron density and less steric hindrance. For instance, the synthesis of 5,5'-dibromo-2,2'-bipyridine (B102527) can be achieved on a multigram scale by reacting 2,2'-bipyridine (B1663995) dihydrobromide with bromine in a steel bomb reactor. nih.gov However, achieving bromination at the sterically hindered and electron-deficient 2,2'-positions requires alternative strategies.

One plausible, though less direct, approach involves manganese-catalyzed C-H activation. While demonstrated for aliphatic C(sp³)–H bonds, such methodologies are being explored for C(sp²)–H functionalization. d-nb.info A more established route for halogenating specific positions on the pyridine (B92270) ring is through directed ortho-metalation, where a directing group guides a lithium reagent to deprotonate an adjacent position, which can then be quenched with a bromine source like N-bromosuccinimide (NBS).

Introduction of Chlorine Substituents

The synthesis of chlorinated bipyridines can be approached either by direct chlorination of the bipyridine core or by using chlorinated pyridine precursors in a coupling reaction. The direct chlorination of 2,2'-bipyridyl has been noted in the context of disinfection by-product formation. nih.gov However, controlling the regioselectivity of such reactions to obtain the 5,5'-dichloro pattern specifically can be difficult due to the formation of multiple isomers.

A more controlled method involves the synthesis and subsequent functionalization of a tetrahalogenated bipyridine. For example, the synthesis of 2,2′-dichloro-5,5′-dibromo-4,4′-bipyridine, an isomer of the target compound, has been reported. acs.orgnih.govacs.org This suggests that a synthetic pathway starting from a dibrominated 4,4'-bipyridine (B149096) followed by chlorination at the 2,2'-positions, or vice-versa, is a viable strategy. The introduction of chlorine at the 2-position of a pyridine ring is often accomplished using reagents like phosphorus oxychloride (POCl₃) on the corresponding pyridone or N-oxide precursor.

Synthetic Routes Involving N-Oxide Intermediates

The use of pyridine N-oxides is a powerful strategy for activating the pyridine ring and directing substitution patterns that are otherwise difficult to achieve. acs.org The N-oxide group alters the electronic properties of the ring, making the C2 and C4 positions susceptible to nucleophilic attack and the C3 position amenable to directed C-H activation. acs.org

A key advantage is the ability to achieve regioselective halogenation. For instance, various 2-halo-substituted pyridines can be accessed through the halogenation of unsymmetrical pyridine N-oxides. acs.orgresearchgate.net A palladium-catalyzed method has been developed for the directed C-H halogenation of bipyridine N-oxides using N-halosuccinimides (NCS or NBS) to yield 3-chloro- or 3-bromobipyridine N-oxides. acs.org Following halogenation, the N-oxide group can be removed by deoxygenation with reagents like PCl₃ or PBr₃ to yield the halogenated bipyridine. acs.org

For the synthesis of 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine, a hypothetical route could involve the oxidation of 5,5'-dichloro-4,4'-bipyridine to its N,N'-dioxide. This activated intermediate could then be subjected to bromination conditions that favor substitution at the 2,2'-positions, followed by deoxygenation to yield the final product.

| Method | Reagents | Target Position | Key Feature |

| Direct Halogenation | Br₂, NCS, etc. | Varies (often 3, 5 positions) | Simple but often lacks regioselectivity. |

| N-Oxide Route | 1. Oxidation (e.g., m-CPBA) 2. Halogenating agent (e.g., POCl₃, NBS) 3. Deoxygenation (e.g., PCl₃) | 2- and 4-positions | Activates the ring for nucleophilic substitution and directs halogenation. acs.org |

| Directed C-H Activation | Pd(OAc)₂, NCS/NBS on N-oxide | 3-position | High regioselectivity for otherwise difficult-to-access positions. acs.org |

Metal-Catalyzed Coupling Reactions for Bipyridine Core Formation

This approach constructs the central C-C bond of the bipyridine from two separate pyridine rings. It offers high modularity, as complex, pre-functionalized pyridines can be synthesized and then coupled in the final step.

Homocoupling Strategies (e.g., Wurtz and Ullmann Coupling)

Homocoupling reactions are effective for creating symmetrical bipyridines from a single halopyridine precursor. The target molecule, being symmetrical, is an ideal candidate for such methods.

The Wurtz reaction and its variants involve the reductive coupling of organic halides, typically using an alkali metal like sodium. wikipedia.orgorganic-chemistry.org For bipyridine synthesis, this can involve reacting a halopyridine with a sodium dispersion. preprints.orgmdpi.com A potential precursor for the target compound would be a 4-substituted-2-bromo-5-chloropyridine. The synthesis of polyhalogenated 4,4′-bipyridines has been achieved by coupling 4-lithiodihalopyridines with an oxidizing agent in a Wurtz-type dimerization process. preprints.orgnih.gov

The Ullmann reaction is a classic method for biaryl synthesis that uses copper to catalyze the coupling of aryl halides. nih.gov While early versions required harsh conditions, modern protocols have improved its efficiency and scope. nih.govorganic-chemistry.org The homocoupling of a suitable 2-bromo-5-chloropyridine (B189627) derivative using a copper catalyst could provide a direct route to the desired this compound core.

| Homocoupling Reaction | Typical Catalyst/Reagent | Precursor Example | Advantages/Disadvantages |

| Wurtz Coupling | Sodium (Na) dispersion | 2-Bromo-5-chloro-4-halopyridine | Effective for symmetrical products; can have limited functional group tolerance. wikipedia.orgpreprints.org |

| Ullmann Coupling | Copper (Cu) powder or salts | 2-Bromo-5-chloro-4-halopyridine | Classic method for biaryls; conditions can be harsh, though modern variants are milder. nih.govorganic-chemistry.org |

Cross-Coupling Methodologies (e.g., Suzuki, Negishi, Stille Coupling)

Cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming C-C bonds. nih.gov They involve the reaction of an organometallic reagent with an organic halide in the presence of a metal catalyst, most commonly palladium. nih.gov While typically used for unsymmetrical bipyridines, they can also be adapted for symmetrical syntheses.

The Suzuki coupling reaction joins an organoboron compound (like a boronic acid or ester) with an organic halide. It is widely used for bipyridine synthesis due to its mild conditions and tolerance of various functional groups. mdpi.com However, the instability of 2-pyridylboronic acid derivatives can present a challenge, though more stable alternatives have been developed. mdpi.com A Suzuki homocoupling of a 2-bromo-5-chloropyridine derivative that has been converted to its corresponding boronic ester could yield the target molecule.

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide. orgsyn.orgorgsyn.org This method is known for its high reactivity and functional group tolerance. orgsyn.orgorganic-chemistry.org An efficient synthesis of substituted 2,2′-bipyridines from 2-bromo- or 2-chloropyridines has been demonstrated using a modified Negishi coupling. organic-chemistry.org The synthesis of the target compound could be envisioned through the palladium-catalyzed coupling of a 2-pyridyl zinc halide with a 2-bromopyridine, both bearing the requisite chloro-substituent.

The Stille coupling involves the reaction of an organotin (stannane) reagent with an organic halide. harvard.edu It is highly effective for synthesizing functionalized bipyridines and terpyridines. acs.org Stepwise functionalization of 5,5'-dibromo-2,2'-bipyridine via consecutive Stille couplings has been documented, showcasing the reliability of this method for halogenated systems. nih.govbohrium.comresearchgate.net A plausible route to the target compound would be the homocoupling of a 2-bromo-5-chloro-4-(tributylstannyl)pyridine. The primary drawback of Stille coupling is the toxicity of the organotin compounds. nih.gov

| Cross-Coupling Reaction | Organometallic Reagent | Catalyst (Typical) | Key Features |

| Suzuki Coupling | Organoboron (R-B(OH)₂) | Pd complexes | Mild conditions, high functional group tolerance. mdpi.com |

| Negishi Coupling | Organozinc (R-ZnX) | Pd complexes | High reactivity, good for complex fragments. orgsyn.orgorgsyn.org |

| Stille Coupling | Organotin (R-SnBu₃) | Pd complexes | Robust and reliable, but tin reagents are toxic. nih.govacs.org |

Transition Metal-Free Synthetic Pathways

No published transition metal-free synthetic routes specifically for this compound were identified.

Scalability and Efficiency Considerations in Research Synthesis

No data regarding the scalability, reaction yields, efficiency, or purification challenges for the research-level synthesis of this compound could be located in the available scientific literature.

Advanced Spectroscopic and Structural Elucidation of 2,2 Dibromo 5,5 Dichloro 4,4 Bipyridine

Electronic Spectroscopy (UV-Vis) for Ligand Electronic Structure and Interactions

Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic structure of molecules like 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For bipyridine systems, the most significant electronic transitions are typically of π→π* and n→π* character.

The unsubstituted 2,2'-bipyridine (B1663995) and 4,4'-bipyridine (B149096) scaffolds exhibit strong absorption bands in the UV region, primarily due to π→π* transitions within the aromatic rings. researchgate.netnist.gov For this compound, the electronic absorption profile is expected to be influenced significantly by the halogen substituents. The presence of bromine and chlorine atoms, with their lone pairs of electrons, can engage in resonance with the pyridine (B92270) π-system. This extension of conjugation, along with their inductive effects, typically leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the parent bipyridine molecule.

While specific experimental UV-Vis spectra for this compound are not detailed in readily available literature, analysis of related halogenated bipyridine complexes allows for a prediction of its key features. The primary absorption bands would correspond to π→π* transitions, and their position and intensity would be sensitive to the solvent environment. In the context of its use as a ligand in metal complexes, these intramolecular transitions are often accompanied by the appearance of new, lower-energy metal-to-ligand charge transfer (MLCT) bands. nih.gov

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region |

|---|---|---|

| π→π* | Bipyridine Core | Ultraviolet (shifted by halogens) |

Chiroptical Spectroscopy for Atropisomeric Characterization

The defining structural feature of this compound is the potential for axial chirality due to atropisomerism. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. In this molecule, the bulky bromine atoms at the 2 and 2' positions, combined with the nitrogen atoms of the pyridine rings, create a significant energy barrier to rotation around the C4-C4' bond. researchgate.net If this barrier is high enough to allow for the isolation of individual rotational isomers (enantiomers) at room temperature, the molecule is considered to possess stable atropisomers. These enantiomers are non-superimposable mirror images of each other and can be designated by (P) for plus (right-handed) and (M) for minus (left-handed) helicity.

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is the primary method for investigating such chiral molecules, as it measures the differential absorption of left and right circularly polarized light.

Should the enantiomers of this compound be separated, for instance by chiral High-Performance Liquid Chromatography (HPLC), they would be expected to exhibit ECD spectra that are perfect mirror images. mdpi.com An ECD spectrum plots the difference in molar absorption (Δε) against wavelength and shows positive or negative peaks, known as Cotton effects, corresponding to the electronic transitions observed in the UV-Vis spectrum.

For atropisomeric biaryls, the ECD spectrum is often characterized by intense, bisignate Cotton effects arising from exciton (B1674681) coupling between the electronic transition moments of the two aromatic rings. The sign and shape of these Cotton effects are directly related to the three-dimensional arrangement of the chromophores, i.e., the absolute configuration of the chiral axis.

While the experimental ECD spectrum for resolved this compound is not publicly documented, studies on closely related polyhalogenated 4,4'-bipyridine atropisomers demonstrate the expected spectral features. For example, the resolved enantiomers of 5,5′-dibromo-2,2′-dichloro-3-((perfluorophenyl)selanyl)-4,4′-bipyridine show distinct mirror-image ECD spectra with multiple Cotton effects between 220 and 350 nm, confirming their chiral nature. mdpi.com

The definitive assignment of the absolute configuration ((P) or (M)) of an atropisomer is achieved by comparing the experimental ECD spectrum with a theoretical spectrum calculated using quantum chemical methods. mdpi.com Time-Dependent Density Functional Theory (TD-DFT) has become the standard and most reliable method for this purpose.

The established workflow for assigning the absolute configuration of a polyhalogenated 4,4'-bipyridine like the title compound is as follows:

Conformational Search: The first step involves a computational search for the most stable conformations of both the (P)- and (M)-enantiomers.

Geometry Optimization: The geometries of these stable conformers are then optimized using Density Functional Theory (DFT), for example, with a functional like CAM-B3LYP.

ECD Spectrum Calculation: Using the optimized geometries, the ECD spectra are calculated for each enantiomer using TD-DFT. This calculation provides a set of rotational strengths and excitation energies for the electronic transitions.

Spectral Comparison: The calculated spectra for the (P) and (M) enantiomers are then compared with the experimental ECD spectrum obtained from a resolved sample. The absolute configuration is assigned based on which calculated spectrum correctly reproduces the sign and relative intensity of the experimental Cotton effects. mdpi.com

This combined experimental and theoretical approach has been successfully applied to assign the absolute configurations of numerous complex chiral polyhalogenated 4,4'-bipyridines, demonstrating its power and reliability for stereochemical elucidation in this class of molecules. mdpi.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,2'-Bipyridine |

| 4,4'-Bipyridine |

Coordination Chemistry and Metal Complexation of 2,2 Dibromo 5,5 Dichloro 4,4 Bipyridine

Supramolecular Assembly and Coordination Polymer Formation

Construction of One-Dimensional Chains and Multi-Dimensional Architectures

The construction of one-dimensional (1D) chains and higher-dimensional networks relies on the ability of a ligand to bridge between metal centers in a predictable and repeating manner. The nitrogen atoms of the bipyridine core of 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine are expected to act as the primary coordination sites for metal ions. The linear disposition of the two pyridine (B92270) rings would favor the formation of linear or zigzag 1D chains when coordinated with suitable metal precursors. The nature of the metal ion (its preferred coordination geometry) and the counter-anions would play a crucial role in determining the final architecture.

Furthermore, the presence of bromine and chlorine substituents could potentially lead to inter-chain interactions through halogen bonding, which could organize the 1D chains into two-dimensional (2D) sheets or three-dimensional (3D) networks. However, without experimental data, the specific topologies and crystal packing of such architectures remain hypothetical.

Role in Metallosupramolecular Systems and Frameworks

In the realm of metallosupramolecular chemistry, ligands with well-defined coordination vectors are essential for the self-assembly of discrete, large-scale structures. The rigid and linear nature of this compound makes it a potentially suitable building block for the construction of metallosupramolecular rectangles, cages, or other complex frameworks when combined with appropriate angular metal-based connectors.

Reactivity and Derivatization Pathways of 2,2 Dibromo 5,5 Dichloro 4,4 Bipyridine

Regioselective Functionalization Strategies

Regioselective functionalization allows for the precise modification of a specific position on the bipyridine core, which is crucial for building complex molecules with desired properties. The different reactivity of the C-Br and C-Cl bonds, as well as the potential for directed lithiation, are key to these strategies.

The lithiation of halogenated bipyridines provides a powerful route to introduce a variety of functional groups. In a study on the closely related isomer, 2,2'-dichloro-5,5'-dibromo-4,4'-bipyridine, treatment with alkyllithiums such as n-butyllithium (n-BuLi) was shown to induce a chlorine-directed deprotolithiation reaction. acs.orgnih.govresearchgate.net This process generates a lithiated species that can be subsequently trapped by a range of electrophiles. acs.orgnih.govresearchgate.net This method allows for the introduction of various substituents onto the bipyridine core. acs.orgnih.govresearchgate.net

Following the lithiation step, the resulting organolithium intermediate is highly reactive towards electrophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. acs.orgnih.gov This two-step sequence provides a versatile pathway for derivatization. acs.orgnih.govresearchgate.net

Table 1: Examples of Electrophiles Used in Trapping Reactions

| Electrophile | Reagent Formula | Resulting Functional Group |

| Methyl iodide | MeI | Methyl |

| Trimethylsilyl chloride | TMSCl | Trimethylsilyl |

| Dimethyl disulfide | MeSSMe | Methylthio |

| Trialkyltin chloride | R₃SnCl (R = Me or n-Bu) | Trialkylstannyl |

| Chlorodiphenylphosphine | PPh₂Cl | Diphenylphosphino |

| This table is based on electrophilic trapping reactions performed on a related lithiated dihalobipyridine intermediate. acs.orgnih.govresearchgate.net |

In transition metal-catalyzed cross-coupling reactions, the site of substitution is largely dictated by the relative reactivity of the carbon-halogen bonds. The generally accepted order of reactivity is C–I > C–OTf > C–Br > C–Cl, which is influenced by the bond dissociation energy of the respective carbon-halogen bond. rsc.orglibretexts.org Consequently, for substrates containing both bromine and chlorine atoms, the C-Br bond is typically expected to react preferentially over the C-Cl bond. rsc.org For instance, studies on 5-bromo-2-chloropyridine (B1630664) have shown that Suzuki-Miyaura coupling occurs selectively at the C-Br bond. rsc.orgresearchgate.net

However, this selectivity can be influenced by other factors, such as steric hindrance around the reactive sites. researchgate.net In a notable case involving a halogenated 4,4'-bipyridine (B149096), a palladium-catalyzed Suzuki reaction with 4-formylbenzeneboronic acid resulted in the coupling occurring at a C-Cl bond instead of the expected C-Br bond. researchgate.net This unexpected reactivity was attributed to steric hindrance around the bipyridine connection, which may have prevented the palladium catalyst from approaching and inserting into the C-Br bond. researchgate.net This demonstrates that while the intrinsic reactivity of the C-Hal bond is a primary determinant, the steric environment of the substrate can lead to alternative, unconventional site-selective substitution patterns. researchgate.net

Palladium-Catalyzed Cross-Coupling Transformations

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for C-C bond formation in modern organic synthesis. rsc.org These reactions enable the arylation, heteroarylation, and alkynylation of the 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine core, providing access to a vast array of complex derivatives.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoborane (typically a boronic acid or ester) and an organohalide. libretexts.org It is a cornerstone for creating biaryl and heteroaryl structures. rsc.orglibretexts.org The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoborane species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

This reaction has been applied to halogenated 4,4'-bipyridines to introduce new aryl substituents. researchgate.net For example, this compound has been reacted with 4-formylbenzeneboronic acid in a Suzuki coupling reaction. researchgate.net Such transformations are crucial for synthesizing more complex ligands and functional materials. researchgate.net

Table 2: Example of a Suzuki-Miyaura Coupling Reaction

| Bipyridine Substrate | Coupling Partner | Key Reagents | Product |

| This compound | 4-Formylbenzeneboronic acid | Palladium catalyst, Base | 4-(5,5'-Dibromo-2'-chloro-4,4'-bipyridyl-2-yl)benzaldehyde |

| This table describes a specific, though unexpected, outcome of a Suzuki reaction on the target substrate where coupling occurred at a C-Cl bond. researchgate.net |

The Stille coupling reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound. nih.govresearchgate.net This reaction is highly valued for its tolerance of a wide variety of functional groups and for its utility in constructing complex molecules. nih.govresearchgate.net The selective and stepwise functionalization of dihalogenated bipyridines using consecutive Stille couplings has been well-documented, making it a powerful tool for creating unsymmetrical derivatives. nih.govresearchgate.net

For related compounds like 5,5'-dibromo-2,2'-bipyridine (B102527), the Stille reaction has been proven to be an efficient and scalable method for elaboration into more complex ligands. nih.gov These functionalized bipyridines serve as versatile building blocks for functional materials used in applications ranging from photovoltaics to organic light-emitting diodes. nih.govresearchgate.net The reliability of the Stille reaction, particularly at a larger scale, makes it an important method for synthesizing elaborated bipyridine structures. harvard.edu

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, used to form C(sp²)-C(sp) bonds. libretexts.orgnih.gov The reaction typically requires a palladium catalyst, a copper(I) co-catalyst (such as CuI), and an amine base. organic-chemistry.orgnih.gov This methodology is a vital tool for introducing alkyne moieties, which can serve as rigid linkers or be further transformed into other functional groups. nih.gov

While direct Sonogashira coupling on this compound is not extensively detailed in the provided search results, the reaction has been successfully applied to related polyhalogenated bipyridines and pyridines. acs.orgresearchgate.netnih.govrsc.org For instance, 4-bromo-2,2'-bipyridine (B89133) has been coupled with p-tolylacetylene using a Pd(PPh₃)₄ catalyst and a CuI co-catalyst to synthesize 4-(4-methylphenylethynyl)-2,2'-bipyridine. nih.gov The chemoselective Sonogashira coupling of substrates with both bromo and chloro substituents, such as 3,5-dibromo-2,6-dichloropyridine, has also been developed, demonstrating that selective alkynylation is feasible on polyhalogenated heterocycles. rsc.org

Table 3: Typical Reagents for Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Catalyst System | Coupling Partner | Base (if applicable) |

| Suzuki-Miyaura | Pd(0) or Pd(II) complex (e.g., Pd(PPh₃)₄) | Organoboronic acid/ester | Aqueous base (e.g., K₃PO₄, Na₂CO₃) |

| Stille | Pd(0) complex (e.g., Pd(PPh₃)₄) | Organostannane (e.g., R-SnBu₃) | Not always required |

| Sonogashira | Pd(0) complex and Cu(I) salt (e.g., Pd(PPh₃)₄ / CuI) | Terminal alkyne | Amine base (e.g., Et₃N, DIPEA) |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-deficient aromatic rings, such as those in pyridine (B92270) and its derivatives. In the case of this compound, the pyridine rings are activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms and the halogen substituents. The positions ortho and para to the ring nitrogen are particularly activated. In this molecule, the bromine atoms are at the 2 and 2' positions (ortho to the inter-ring bond and meta to the nitrogen), while the chlorine atoms are at the 5 and 5' positions (meta to the inter-ring bond and ortho to the nitrogen).

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. The rate of these reactions is influenced by several factors, including the nature of the nucleophile, the leaving group, the solvent, and the electronic properties of the aromatic substrate.

For this compound, the relative reactivity of the halogens as leaving groups in SNAr reactions is a key consideration for regioselective functionalization. Generally, in nucleophilic aromatic substitution, the leaving group ability follows the order F > Cl > Br > I, which is inverse to their leaving group ability in SN1 and SN2 reactions and is attributed to the rate-determining step being the initial nucleophilic attack, which is facilitated by a more electronegative halogen. However, the position of the halogen on the pyridine ring also plays a crucial role. Halogens at the 2- and 4-positions of a pyridine ring are significantly more activated towards nucleophilic displacement than those at the 3-position.

In this compound, both the 2-bromo and 5-chloro substituents are on activated positions (ortho and para to the nitrogen, respectively, when considering the electronic effect of the nitrogen). Therefore, competition between the displacement of bromide and chloride ions is expected. While detailed experimental studies on the direct competitive nucleophilic substitution for this specific compound are not extensively documented in the literature, the general principles of SNAr on halogenated pyridines suggest that both halogens could potentially be displaced, with the reaction conditions and the nature of the nucleophile dictating the outcome. For instance, strong, hard nucleophiles might favor the displacement of the more electronegative chlorine, while other factors could influence the substitution at the bromine-bearing carbon.

Annulation Reactions via Double N-Arylation for Polycyclic Aza-Heterocycles (e.g., Diazacarbazoles)

A significant application of polyhalogenated 4,4'-bipyridines is in the synthesis of fused polycyclic aza-heterocycles through transition metal-catalyzed reactions. Specifically, this compound and its analogs are valuable precursors for the construction of diazacarbazole frameworks via a palladium-catalyzed double N-arylation reaction, a type of Buchwald-Hartwig amination.

This synthetic strategy allows for the one-step formation of the tricyclic diazacarbazole core from readily available tetra-halogenated 4,4'-bipyridines and primary anilines. The reaction involves the intramolecular cyclization of the bipyridine with a diamine or, in this case, the double intermolecular coupling with an aniline (B41778) derivative at the 2 and 2' positions, followed by an intramolecular ring closure.

Research by Mamane and coworkers in 2012 detailed an efficient approach for the synthesis of functionalized 2,7-diazacarbazoles from tetra-halogenated 4,4'-bipyridines. beilstein-journals.orgd-nb.inforesearchgate.net Their work demonstrated that the palladium-catalyzed double N-arylation of this compound with various anilines proceeds with good yields and chemoselectivity. beilstein-journals.orgd-nb.inforesearchgate.net The reaction is typically carried out in the presence of a palladium catalyst, such as Pd₂(dba)₃, a phosphine (B1218219) ligand, like XPhos, and a base, for instance, sodium tert-butoxide (NaOtBu), in a solvent like toluene (B28343) at elevated temperatures. beilstein-journals.orgd-nb.inforesearchgate.net

The regioselectivity of this transformation is noteworthy. The palladium-catalyzed amination preferentially occurs at the carbon-bromine bonds over the carbon-chlorine bonds. This selectivity is a common feature in palladium-catalyzed cross-coupling reactions, where the C-Br bond is generally more reactive than the C-Cl bond towards oxidative addition to the palladium(0) center. This allows for the selective formation of the diazacarbazole ring system, leaving the chlorine atoms at the 3- and 6-positions of the resulting diazacarbazole available for further functionalization through other cross-coupling reactions like Suzuki or Stille couplings. beilstein-journals.orgd-nb.info

The scope of the reaction has been explored with a variety of substituted anilines, demonstrating that both electron-donating and electron-withdrawing groups on the aniline are tolerated, albeit with varying efficiencies. beilstein-journals.orgd-nb.inforesearchgate.net For example, anilines bearing electron-donating groups, such as alkyl and alkoxy substituents, generally provide good yields of the corresponding 2,7-diazacarbazoles. beilstein-journals.orgd-nb.inforesearchgate.net In contrast, anilines with strong electron-withdrawing groups, like the trifluoromethyl group, tend to result in lower yields. beilstein-journals.orgd-nb.inforesearchgate.net

The table below summarizes the results of the palladium-catalyzed double N-arylation of this compound with various aromatic amines to yield functionalized 2,7-diazacarbazoles. beilstein-journals.orgd-nb.inforesearchgate.net

| Entry | Aromatic Amine | Product (Functionalized 2,7-Diazacarbazole) | Yield (%) |

|---|---|---|---|

| 1 | 4-Pentylaniline | 9-(4-Pentylphenyl)-3,6-dichloro-2,7-diazacarbazole | 72 |

| 2 | 4-Methoxyaniline | 9-(4-Methoxyphenyl)-3,6-dichloro-2,7-diazacarbazole | 75 |

| 3 | 4-(tert-Butyl)aniline | 9-(4-(tert-Butyl)phenyl)-3,6-dichloro-2,7-diazacarbazole | 68 |

| 4 | 3,5-Dimethylaniline | 9-(3,5-Dimethylphenyl)-3,6-dichloro-2,7-diazacarbazole | 65 |

| 5 | 4-Fluoroaniline | 9-(4-Fluorophenyl)-3,6-dichloro-2,7-diazacarbazole | 55 |

| 6 | Aniline | 9-Phenyl-3,6-dichloro-2,7-diazacarbazole | 60 |

| 7 | 4-(Trifluoromethyl)aniline | 9-(4-(Trifluoromethyl)phenyl)-3,6-dichloro-2,7-diazacarbazole | 35 |

Reaction Conditions: this compound, aromatic amine, Pd₂(dba)₃, XPhos, NaOtBu, toluene, 120 °C. beilstein-journals.orgd-nb.inforesearchgate.net

This efficient synthesis of functionalized 2,7-diazacarbazoles highlights the utility of this compound as a key building block in the construction of complex, nitrogen-containing polycyclic aromatic systems. The predictable regioselectivity of the palladium-catalyzed double N-arylation allows for a modular approach to these valuable heterocyclic scaffolds.

Applications of 2,2 Dibromo 5,5 Dichloro 4,4 Bipyridine in Advanced Chemical Systems

Catalysis and Organocatalysis

The bipyridine scaffold is a cornerstone in coordination chemistry and catalysis, prized for its ability to form stable chelate complexes with a vast range of transition metals. The introduction of dibromo and dichloro substituents onto this framework endows 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine with specific attributes that are highly valuable for creating advanced catalytic systems.

Ligand in Homogeneous and Heterogeneous Catalytic Processes

This compound functions as a "privileged ligand" scaffold, which, upon coordination to a metal center, can finely tune the catalyst's performance. In homogeneous catalysis, where the catalyst and reactants are in the same phase, ligands are crucial for controlling the reactivity, selectivity, and stability of the metal complex. The electron-withdrawing nature of the four halogen atoms on the bipyridine rings decreases the electron density on the nitrogen atoms. This modification directly impacts the electronic properties of the coordinated metal, influencing its redox potential and Lewis acidity, which are critical parameters in catalytic cycles such as cross-coupling, hydrogenation, and oxidation reactions. acs.orgmdpi.com

The presence of bromine atoms at the 2 and 2' positions offers strategic advantages. These positions are synthetically accessible for further modification through cross-coupling reactions, allowing for the covalent attachment of the catalytic complex to solid supports. This immobilization is a key step in "heterogenizing" a homogeneous catalyst, enabling easier separation from the reaction products and facilitating catalyst recycling—a central goal in sustainable and green chemistry.

Investigation of Catalytic Properties of Derived Metal Complexes

Metal complexes derived from halogenated bipyridine ligands, including structures related to this compound, exhibit notable catalytic activity. Ruthenium(II)-bipyridyl complexes, for instance, are renowned for their roles in both hydrogenation and photocatalysis. ijrpr.comnih.gov The specific halogen substitution pattern can significantly affect the biological and catalytic activity of these complexes. mdpi.com For example, the halide ligands in ruthenium complexes play a significant role in modulating the HOMO-LUMO energy gap, which is crucial for their photophysical properties and, consequently, their efficiency as photocatalysts. researchgate.net

| Metal Center | Catalytic Application | Effect of Halogenated Bipyridine Ligand |

|---|---|---|

| Ruthenium (Ru) | Hydrogenation, Photocatalytic Oxidation | Tunes HOMO-LUMO gap, enhances stability, and modifies redox potential for efficient electron transfer. ijrpr.comnih.govresearchgate.net |

| Nickel (Ni) | Photoredox Cross-Coupling | Modifies ligand field strength, stabilizing key intermediates and influencing reaction mechanism. acs.org |

| Palladium (Pd) | Cross-Coupling (e.g., Suzuki, Heck) | Increases catalyst stability at high temperatures and influences reductive elimination step. |

| Gold (Au) | Hydroarylation, Enyne Cycloisomerization | Enhances the Lewis acidity of the gold center, improving activation of π-systems. nih.gov |

Role as a Chiral Organocatalyst in Asymmetric Synthesis

While this compound is itself achiral, its rigid and sterically hindered structure makes it an ideal precursor for a class of chiral molecules known as atropisomers. Atropisomerism arises when rotation around a single bond is restricted, leading to stable, non-superimposable mirror-image conformers. For 4,4'-bipyridines, the presence of substituents at the 2, 2', 5, and 5' positions can sufficiently hinder rotation around the central C4-C4' bond to allow for the isolation of individual enantiomers. mdpi.com

This principle is exploited to synthesize axially chiral bipyridines, which are powerful ligands and organocatalysts for asymmetric synthesis. mdpi.comurfu.ru By selectively functionalizing the prochiral this compound scaffold, chemists can create non-symmetrical derivatives that possess a stable chiral axis. mdpi.com The resulting chiral bipyridines, and their corresponding N-oxides, have found significant application as Lewis base catalysts in a variety of enantioselective transformations, enabling the synthesis of complex molecules with high stereocontrol. urfu.runih.gov

Advanced Materials Science and Engineering

The unique electronic and structural characteristics of this compound make it a valuable component in the design and synthesis of functional materials with tailored optical, electronic, and structural properties.

Building Block for Optoelectronic Materials (e.g., Dye-Sensitized Solar Cells, Organic Light-Emitting Diodes, Photovoltaics)

The bipyridine unit is a fundamental component in many dyes (sensitizers) used in dye-sensitized solar cells (DSSCs). mdpi.com Ruthenium(II) complexes containing bipyridine ligands are benchmark sensitizers due to their strong absorption in the visible spectrum, long-lived excited states, and efficient electron injection into semiconductor materials like titanium dioxide (TiO₂). nih.gov

This compound serves as a key intermediate in the molecular engineering of advanced sensitizers. researchgate.netepfl.ch The halogen atoms have two primary functions:

Synthetic Handle : The bromine atoms, particularly at the 2,2'-positions, are more reactive than the chlorine atoms in palladium-catalyzed cross-coupling reactions such as Sonogashira and Suzuki couplings. nih.gov This differential reactivity allows chemists to use the dibromo-dichloro-bipyridine core as a scaffold, selectively introducing complex donor and π-conjugated spacer groups to construct sophisticated donor-π-acceptor (D-π-A) dyes. This molecular engineering enhances the dye's light-harvesting capabilities across the solar spectrum, leading to higher short-circuit current densities (Jsc). nih.govelsevierpure.com

| Application | Function of Bipyridine Core | Role of Halogen Substituents |

|---|---|---|

| Dye-Sensitized Solar Cells (DSSCs) | Acts as the primary chelating ligand for the metal center (e.g., Ru) in the sensitizer (B1316253) dye. | Tunes HOMO/LUMO energy levels for optimal device physics; provides reactive sites (bromine) for synthesis of D-π-A dyes. nih.govnih.gov |

| Organic Light-Emitting Diodes (OLEDs) | Forms the core of emissive iridium(III) or ruthenium(II) complexes (phosphors). | Influences the emission wavelength (color tuning) and enhances the photoluminescent quantum yield. |

| Organic Photovoltaics (OPVs) | Used to construct electron-acceptor materials or as ligands in interfacial layers. | Modifies electron affinity and influences molecular packing in the solid state. |

Components in Supramolecular Architectures and Molecular Machines

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. The 4,4'-bipyridine (B149096) unit is a classic "tecton," or building block, in this field because its two nitrogen atoms are geometrically disposed to bridge two different metal centers, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). mdpi.com

The halogen atoms of this compound add another layer of control to this self-assembly process through an interaction known as halogen bonding. nih.gov A halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. acs.orgresearchgate.net In the solid state, the bromine and chlorine atoms on the bipyridine ring can act as halogen bond donors, interacting with other Lewis basic sites (like other nitrogen atoms or anions) to direct the formation of specific, predictable, and robust supramolecular architectures. mdpi.comresearchgate.net This precise control over intermolecular arrangement is critical for engineering materials with desired properties, such as porosity for gas storage or specific framework topologies for selective sensing.

Analytical Chemistry and Separation Science

In the realm of analytical chemistry, this compound and its derivatives have proven to be instrumental in the development of advanced separation techniques, particularly for chiral molecules.

Chiral High-Performance Liquid Chromatography (HPLC) Enantioseparation of Atropisomers

The substitution pattern of this compound can lead to a form of stereoisomerism known as atropisomerism. mdpi.com This occurs when rotation around a single bond is hindered, leading to stable, non-superimposable conformers called enantiomers. nih.gov Functionalization of the this compound core, for example by introducing substituents at the 3-position, creates a chiral axis, resulting in atropisomeric compounds. acs.orgacs.org

The separation of these enantiomers is a significant challenge and is often achieved using chiral High-Performance Liquid Chromatography (HPLC). acs.orgresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. nih.govmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have been particularly effective in resolving atropisomers derived from the this compound scaffold. mdpi.com

Detailed research has demonstrated the successful enantioseparation of various 3-substituted derivatives. The efficiency of the separation is influenced by several factors, including the nature of the substituent on the bipyridine, the specific CSP used, and the composition of the mobile phase. mdpi.com For example, derivatives containing a perfluorinated aromatic ring have shown remarkably high separation factors on certain CSPs. mdpi.com

Table 1: HPLC Enantioseparation of this compound Derivatives

| Analyte (Substituent at 3-position) | Chiral Stationary Phase (CSP) | Separation Factor (α) |

|---|---|---|

| 3-SeMe | Amylose tris(3,5-dimethylphenylcarbamate) | 1.21 |

| 3-SePh | Amylose tris(5-chloro-2-methylphenylcarbamate) | 1.22 |

| 3-SeC₆F₅ | Cellulose tris(3,5-dimethylphenylcarbamate) | 3.71 |

| 3-SC₆F₅ | Cellulose tris(3,5-dimethylphenylcarbamate) | 5.27 |

| 3-CH₂C₆F₅ | Cellulose tris(3,5-dimethylphenylcarbamate) | 3.52 |

Data sourced from a comparative enantioseparation study. The separation factor (α) indicates the selectivity of the CSP for the two enantiomers. mdpi.com

Exploitation of Chalcogen Bond (ChB) and π-Hole Interactions in Molecular Recognition

The mechanism behind the successful chiral recognition in HPLC often involves specific non-covalent interactions between the analyte and the CSP. For derivatives of this compound, chalcogen bonds (ChBs) and π-hole interactions have been identified as crucial for the enantiodiscrimination process. mdpi.com

A chalcogen bond is a non-covalent interaction involving a region of positive electrostatic potential (a σ-hole) on a covalently bonded chalcogen atom (like sulfur or selenium) and a nucleophilic region on another molecule. mdpi.comnih.gov When a selenium or sulfur atom is introduced at the 3-position of the this compound scaffold, the strong electron-withdrawing effect of the halogenated bipyridine framework enhances the positive σ-hole on the chalcogen atom. mdpi.commdpi.com This activated chalcogen atom can then act as a ChB donor, interacting with electron-rich sites on the chiral stationary phase. mdpi.com

Similarly, a π-hole is a region of positive electrostatic potential located above and below a planar aromatic ring that has strongly electron-withdrawing substituents. mdpi.commdpi.com In derivatives bearing a perfluorinated aromatic ring, this π-hole can interact with nucleophilic partners. mdpi.com The combination of ChB and π-hole interactions provides a highly specific recognition mechanism, leading to the effective separation of enantiomers. mdpi.com By comparing the chromatographic behavior of selenium-containing (chalcogen) and non-chalcogen analogues, researchers have been able to confirm the significant role these specific interactions play in molecular recognition during chiral separation. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cobalt(II) |

| 5,5′-dibromo-2,2′-dichloro-3-selanyl-4,4′-bipyridines |

| 5,5′-dibromo-2,2′-dichloro-3-thio-4,4′-bipyridines |

| Amylose tris(3,5-dimethylphenylcarbamate) |

| Amylose tris(5-chloro-2-methylphenylcarbamate) |

Theoretical and Computational Investigations of 2,2 Dibromo 5,5 Dichloro 4,4 Bipyridine

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. scispace.comirjweb.com DFT calculations provide fundamental insights into the geometry, reactivity, and spectroscopic characteristics of compounds like 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine and its derivatives. nih.govmdpi.com

Characterization of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. aimspress.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the kinetic stability and chemical reactivity of the molecule. aimspress.comnih.gov A smaller gap generally indicates higher reactivity. irjweb.com For this compound and its derivatives, DFT calculations are used to determine the energies of these orbitals. These calculations show that the distribution and energy levels of the HOMO and LUMO are significantly influenced by the substituents on the bipyridine core, which in turn dictates the molecule's behavior in chemical reactions and its potential for application in electronic materials. mdpi.comresearchgate.net

Mapping of Electrostatic Potential and Identification of σ-Holes

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov For halogenated compounds, the MEP is particularly important for identifying regions of positive electrostatic potential known as σ-holes. nih.govfrontiersin.org These σ-holes are located along the axis of a covalent bond involving a halogen atom and arise from the anisotropic distribution of electron density around the halogen. researchgate.net

In derivatives of this compound, computational studies have mapped the MEP to characterize the σ-holes on the bromine and chlorine atoms. nih.govmdpi.com Key findings from these analyses include:

Presence of Positive Potential : Regions of positive electrostatic potential (VS,max) are consistently found on the halogen atoms, making them capable of engaging in attractive noncovalent interactions known as halogen bonds. nih.gov

Influence of Halogen Identity : As expected, the σ-holes on bromine atoms are generally more positive than those on chlorine atoms. This is attributed to the higher polarizability and lower electronegativity of bromine compared to chlorine. mdpi.com

Effect of Substituents : The magnitude of the VS,max is sensitive to other substituents on the bipyridine framework. Electron-withdrawing groups tend to enhance the positive potential of the σ-holes, making the halogen bond donor capabilities of the molecule stronger. mdpi.com

These computational insights are critical for designing crystal structures and supramolecular assemblies where halogen bonding plays a key directional role. nih.gov

| Feature | Computational Observation | Implication |

|---|---|---|

| σ-Hole Location | Positive ESP (VS,max) found on the outer axis of C-Br and C-Cl bonds. mdpi.com | Enables the molecule to act as a halogen bond donor. nih.gov |

| Halogen Comparison | VS,max on bromine is more positive than on chlorine. mdpi.com | Bromine atoms are stronger halogen bond donors than chlorine atoms in this scaffold. |

| Substituent Effects | Electron-withdrawing substituents elsewhere on the molecule increase the VS,max values of the halogens. mdpi.com | The strength of halogen bonding can be tuned by chemical modification. |

Conformational Analysis and Atropisomeric Barrier Calculations

The steric hindrance caused by the four halogen substituents at the 2, 2', 5, and 5' positions restricts rotation around the central C4-C4' single bond of the bipyridine core. This restriction gives rise to atropisomerism, where the molecule can exist as a pair of non-superimposable, chiral enantiomers. mdpi.comprinceton.edu

Computational conformational analysis, often performed using DFT, is essential for identifying the stable conformers of these molecules and quantifying the energy barrier to rotation that separates them. nih.gov For derivatives of this compound, studies have identified several low-energy conformers. These typically arise from the relative orientation of substituents, which can be categorized based on their position relative to the opposing pyridine (B92270) ring. mdpi.com

The atropisomeric barrier is the activation energy required for the interconversion of the enantiomers. A rotational energy barrier of approximately 20 kcal/mol or higher is generally considered sufficient to allow for the isolation of stable enantiomers at room temperature. chemrxiv.org Computational calculations of this barrier are critical for predicting whether a given derivative will be configurationally stable, a key consideration for applications in chiral catalysis or materials.

Reaction Mechanism Studies and Energetics of Derivatization Pathways

The this compound scaffold is a versatile precursor for creating more complex, functionalized molecules. Derivatization reactions are used to selectively replace the halogen atoms with other functional groups. researchgate.net Computational chemistry plays a vital role in understanding the mechanisms and energy profiles of these transformations. nih.gov

Key derivatization pathways that have been explored experimentally and are suitable for computational investigation include:

Lithiation and Electrophilic Trapping : The use of organolithium reagents like n-BuLi can induce deprotolithiation or halogen-lithium exchange. The resulting lithiated species can then be reacted with various electrophiles to introduce new substituents. DFT calculations can elucidate the role of the reagent, map the potential energy surface of the reaction, and predict the regioselectivity of the lithiation. researchgate.net

Metal-Catalyzed Cross-Coupling : Reactions such as Suzuki and Sonogashira couplings are used to form new carbon-carbon bonds at the positions of the halogen atoms, particularly the more reactive C-Br bonds. researchgate.net Theoretical studies can model the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps, to understand the reaction kinetics and selectivity.

By calculating the energies of reactants, intermediates, transition states, and products, computational studies provide a detailed energetic profile of the reaction pathway, helping to optimize reaction conditions and predict the feasibility of synthesizing novel derivatives.

Prediction of Spectroscopic Signatures (e.g., UV-Vis, ECD)

Computational methods are widely used to predict the spectroscopic properties of molecules, which aids in their characterization and the interpretation of experimental data. nih.gov

UV-Vis Spectra : Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. mdpi.com These calculations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.govnih.gov The predicted spectra are a result of electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. core.ac.uk

Electronic Circular Dichroism (ECD) Spectra : For chiral atropisomers of this compound derivatives, ECD spectroscopy is a powerful technique for assigning the absolute configuration (M or P) of the enantiomers. TD-DFT can simulate the ECD spectrum for a given enantiomer. By comparing the computationally predicted spectrum with the experimentally measured one, the absolute configuration of the synthesized molecule can be determined with high confidence. mdpi.comresearchgate.net

Computational Design Principles for Novel Derivatives and Functional Materials

The insights gained from the theoretical and computational investigations described above provide a powerful platform for the rational design of new molecules and materials based on the this compound core. bohrium.com

Materials Based on Halogen Bonding : By understanding the nature and strength of the σ-holes on the halogen atoms, it is possible to design derivatives that self-assemble into predictable supramolecular structures. This principle can be used in crystal engineering to create materials with specific packing motifs and properties. nih.gov

Chiral Ligands and Catalysts : The ability to computationally predict the atropisomeric stability of derivatives allows for the targeted design of new, configurationally stable chiral ligands. These ligands can be used in asymmetric catalysis, where the specific three-dimensional arrangement of the ligand around a metal center is crucial for achieving high enantioselectivity.

Functional Dyes and Electronic Materials : By modeling how different substituents affect the HOMO-LUMO gap and electronic transitions, TD-DFT calculations can guide the synthesis of derivatives with tailored optical and electronic properties. mdpi.com This is applicable to the design of new dyes for solar cells, components for organic light-emitting diodes (OLEDs), or molecular sensors.

Optimized Synthetic Pathways : Mechanistic studies of derivatization reactions help chemists devise more efficient and selective synthetic routes to target molecules, reducing trial-and-error in the laboratory and enabling the creation of more complex architectures. researchgate.net

Future Research Directions and Emerging Opportunities

Development of Innovative and Environmentally Sustainable Synthetic Strategies

The synthesis of polyhalogenated bipyridines often relies on classical cross-coupling reactions, such as Stille or Suzuki couplings, which utilize palladium catalysts. researchgate.netelsevierpure.com While effective, future research is increasingly directed towards "green" chemistry principles to minimize environmental impact.

Key Research Objectives:

Catalyst Optimization: A primary goal is to develop more efficient and recyclable catalytic systems. This includes creating catalysts with lower palladium loading, exploring catalysts based on more abundant and less toxic metals (e.g., nickel, copper, or iron), and developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused.

Alternative Coupling Methods: Research into direct C-H activation and arylation presents a promising, more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

Sustainable Reaction Conditions: Future synthetic protocols will likely focus on replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. Additionally, energy-efficient synthetic methods, such as mechanochemistry (ball-milling) or photochemical reactions, are emerging as viable options to reduce reliance on thermal heating.

| Strategy | Typical Conditions | Advantages | Future Sustainability Goals |

|---|---|---|---|

| Stille Coupling | Pd catalyst, organotin reagents, organic solvent | High yield, functional group tolerance researchgate.net | Replace toxic organotin reagents; develop recyclable Pd catalysts. |

| Suzuki Coupling | Pd catalyst, boronic acids/esters, base, organic solvent | Low toxicity of boron reagents, commercially available reagents | Use of greener solvents (e.g., water); catalyst recovery. |

| Homo-coupling | Pd(0) or Pd(II) catalyst, inert atmosphere elsevierpure.com | Direct coupling of bromopyridines elsevierpure.com | Explore non-Pd catalysts; lower reaction temperatures. |

| C-H Activation | Transition metal catalyst (e.g., Pd, Ru, Rh), oxidant | Atom-economical, avoids pre-functionalization | Improve regioselectivity; reduce catalyst loading. |

Exploration of Underutilized Reactivity Modes and Selective Transformations

The presence of four halogen atoms (two bromine, two chlorine) at distinct positions on the bipyridine core offers a rich landscape for selective chemical modifications. The differential reactivity of C-Br versus C-Cl bonds is a key area for future exploration.

Key Research Objectives:

Orthogonal Functionalization: A major opportunity lies in developing highly selective, stepwise functionalization reactions. Research into chemoselective cross-coupling reactions that exclusively target the more reactive C-Br bonds while leaving the C-Cl bonds intact would enable the synthesis of complex, unsymmetrically substituted bipyridines. nih.gov Subsequent reactions could then target the C-Cl bonds under different conditions.

Lithiation and Deprotolithiation: Studies on related polyhalogenated 4,4'-bipyridines have shown that lithiation can induce halogen-lithium exchange or chlorine-directed deprotolithiation. researchgate.netacs.org Exploring these pathways for 2,2'-Dibromo-5,5'-dichloro-4,4'-bipyridine could provide access to novel organometallic intermediates, which can be trapped with various electrophiles to install a wide range of functional groups. acs.org

Photochemical and Radical Reactions: Moving beyond traditional polar and organometallic reactions, the exploration of photochemical or radical-based transformations could unlock new reactivity patterns. For instance, selective radical debromination or C-H functionalization under photoredox catalysis could provide new synthetic routes.

| Reaction Type | Target Site | Potential Outcome | Research Opportunity |

|---|---|---|---|

| Selective Cross-Coupling | C-Br bonds | Stepwise introduction of aryl, alkyl, or alkynyl groups. nih.gov | Designing catalysts that differentiate between C-Br and C-Cl. |

| Halogen-Lithium Exchange | C-Br bonds | Formation of lithiated bipyridine intermediates. acs.org | Controlling selectivity and preventing side reactions. |

| Directed Deprotolithiation | C-H bond adjacent to Chlorine | Functionalization of the pyridine (B92270) ring backbone. researchgate.net | Investigating the directing group effect of the halogens. |

Expansion of Applications in Next-Generation Functional Materials

The robust, electron-deficient nature of the this compound core makes it an excellent candidate for next-generation functional materials, particularly in organic electronics.

Key Research Objectives:

Organic Electronics: By functionalizing the bipyridine core, researchers can fine-tune its electronic properties (e.g., HOMO/LUMO levels) for specific applications. Future work could focus on designing derivatives for use as electron-transporting or host materials in Organic Light-Emitting Diodes (OLEDs), n-type semiconductors in Organic Field-Effect Transistors (OFETs), and non-fullerene acceptors in Organic Photovoltaics (OPVs). ossila.comnih.gov The planarity and potential for strong intermolecular interactions in its derivatives are advantageous for charge mobility. nih.gov

Perovskite Solar Cells (PSCs): Bipyridine-based molecules are being explored as hole-transport materials and interface layers in PSCs. ossila.com Future research could involve designing derivatives of this compound that improve device efficiency, stability, and longevity by passivating defects at the perovskite surface.

Chemosensors: The bipyridine unit is a well-known metal-chelating ligand. nih.gov By attaching fluorophores or chromophores through the reactive halogen sites, it is possible to create highly sensitive and selective chemosensors for detecting specific metal ions or environmentally relevant anions. ossila.com

Advanced Computational Modeling for Rational Design and Property Prediction

As the complexity of target molecules increases, a trial-and-error approach to synthesis becomes inefficient. Advanced computational modeling is an indispensable tool for the rational design and prediction of material properties before committing to lab-intensive synthesis.

Key Research Objectives:

Property Prediction: Using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can accurately predict key electronic and photophysical properties, including HOMO/LUMO energies, absorption/emission spectra, and charge transport characteristics of hypothetical derivatives. nih.gov This allows for the in-silico screening of large libraries of candidate molecules to identify the most promising structures for a given application.

Reactivity and Mechanism Studies: Computational models can provide deep insights into reaction mechanisms, helping to explain observed selectivity in functionalization reactions and predict the most favorable reaction pathways. This knowledge can guide the development of more efficient and selective synthetic protocols.

Machine Learning Integration: An emerging opportunity lies in combining quantum chemical calculations with machine learning algorithms. By training models on existing experimental and computational data, it may become possible to rapidly predict the properties of new bipyridine derivatives with high accuracy, significantly accelerating the materials discovery cycle.

Integration into Multifunctional Hybrid Systems and Nanomaterials

The future of advanced materials often lies in the synergistic combination of different components. The bipyridine scaffold is ideally suited for integration into multifunctional hybrid systems.

Key Research Objectives:

Metal-Organic and Covalent-Organic Frameworks (MOFs/COFs): The rigid, well-defined geometry of this compound makes it an excellent linker for the construction of porous crystalline materials like MOFs and COFs. chemscene.com These materials have potential applications in gas storage, catalysis, and sensing. Future work will focus on designing linkers that impart specific functionalities (e.g., redox activity, catalytic sites) to the framework.

Surface-Anchored Systems: Derivatives of this bipyridine can be designed with anchoring groups (e.g., phosphonic acids, carboxylic acids) to graft them onto the surface of semiconductor nanoparticles (e.g., TiO₂, ZnO) or conductive substrates. Such surface modification is crucial for applications in Dye-Sensitized Solar Cells (DSSCs), photoelectrochemical cells, and heterogeneous catalysis. ossila.com

Polymer and Macromolecular Chemistry: The di- and tetra-functionality of this molecule allows it to be used as a monomer in polymerization reactions. This could lead to the creation of novel conjugated polymers with tailored optoelectronic properties for use in flexible electronics and sensors.

Q & A

Q. What are the key synthetic routes for preparing 2,2'-dibromo-5,5'-dichloro-4,4'-bipyridine?

The compound is typically synthesized via halogen exchange and dimerization reactions. A common method involves:

- Step 1 : Lithium diisopropylamide (LDA)-mediated dimerization of 2-bromo-3,5-dichloropyridine to yield 3,3',5,5'-tetrachloro-2,2'-dibromo-4,4'-bipyridine .

- Step 2 : Halogen substitution (e.g., bromine-to-iodine exchange) via copper-catalyzed Finkelstein reactions. This step may require careful chromatographic purification to isolate intermediates . Alternative routes include lithiation of prochiral precursors to introduce asymmetry, though this is more relevant to advanced chiral synthesis .

Q. How is this compound characterized in structural studies?

Key techniques include:

- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., halogen bonding) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and 2D correlation spectroscopy (COSY) confirm substitution patterns and purity .

- Hirshfeld surface analysis : Quantifies non-covalent interactions (e.g., C–H⋯Br contacts) in crystal packing .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of chiral polyhalogenated 4,4'-bipyridines?

Chiral resolution leverages:

- Prochiral lithiation : Lithiation of 2,2'-dichloro-5,5'-dibromo-4,4'-bipyridine generates intermediates for asymmetric functionalization .

- Chromatographic enantioseparation : Polysaccharide-based chiral stationary phases (CSPs) exploit halogen and chalcogen bonds for high-performance liquid chromatography (HPLC) resolution .

- Crystallization-induced asymmetric transformation : Controlled recrystallization under chiral solvents or additives .

Q. How do halogen substituents influence non-covalent interactions in supramolecular assemblies?

Bromine and chlorine atoms participate in:

- Halogen bonding (XB) : Acts as an XB donor (σ-hole interaction) with electron-rich groups (e.g., carbonyls), critical for stabilizing enantiomers in HPLC .

- Chalcogen bonding : Observed in sulfur-containing analogs, enhancing selectivity in separation science . Computational studies (DFT) quantify interaction energies, guiding ligand design for catalysis or sensing .

Q. What methodologies optimize the use of this compound in organometallic catalysts?

As a bidentate ligand, it coordinates transition metals (e.g., Ru, Ir) for applications in:

- Electrocatalytic CO₂ reduction : Rhenium(I) complexes with 5,5'-dibromo-2,2'-bipyridine ligands show tunable redox potentials via Sonogashira coupling modifications .

- Photocatalysis : Bromine substituents modulate electronic properties (e.g., π-conjugation) in metal-organic frameworks (MOFs) . Key parameters include solvent polarity, counterion effects, and steric bulk from ancillary ligands .

Q. How can researchers resolve contradictions in synthetic protocols for halogenated bipyridines?

Conflicting data (e.g., divergent yields or intermediates) are addressed by:

- Reaction optimization : Screening catalysts (e.g., CuI vs. Pd) and temperatures to suppress side reactions .

- Analytical validation : Cross-referencing NMR with high-resolution mass spectrometry (HRMS) or single-crystal data to confirm product identity .

- Mechanistic studies : Isotopic labeling (e.g., ²H/¹³C) to trace halogen exchange pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.